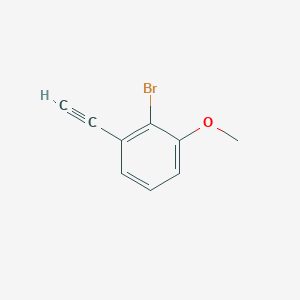

2-Bromo-1-ethynyl-3-methoxybenzene

CAS No.:

Cat. No.: VC13626203

Molecular Formula: C9H7BrO

Molecular Weight: 211.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H7BrO |

|---|---|

| Molecular Weight | 211.05 g/mol |

| IUPAC Name | 2-bromo-1-ethynyl-3-methoxybenzene |

| Standard InChI | InChI=1S/C9H7BrO/c1-3-7-5-4-6-8(11-2)9(7)10/h1,4-6H,2H3 |

| Standard InChI Key | AVDGESDWCZWAOI-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1Br)C#C |

| Canonical SMILES | COC1=CC=CC(=C1Br)C#C |

Introduction

Chemical Identity and Structural Properties

2-Bromo-1-ethynyl-3-methoxybenzene belongs to the class of ortho-substituted benzene derivatives. The compound’s molecular structure integrates three distinct functional groups:

-

Bromine at the 2-position, enabling electrophilic substitution

-

Ethynyl group at the 1-position, providing a reactive alkyne handle

-

Methoxy group at the 3-position, influencing electron density via resonance effects

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇BrO |

| Molecular Weight | 211.05 g/mol |

| IUPAC Name | 2-bromo-1-ethynyl-3-methoxybenzene |

| CAS Number | Not explicitly listed |

| Storage Conditions | Not specified; analogs require freezing |

Spectroscopic characterization includes:

-

¹H NMR: Distinct signals for methoxy (δ 3.79 ppm) and aromatic protons (δ 6.84–7.44 ppm)

-

¹³C NMR: Peaks for sp-hybridized carbons (δ 92.97–94.11 ppm) and quaternary aromatic carbons

Synthesis and Reaction Pathways

The synthesis of 2-bromo-1-ethynyl-3-methoxybenzene employs palladium-mediated cross-coupling strategies. A representative protocol involves:

Table 2: Synthetic Protocol Overview

Key side reactions include:

Recent advances demonstrate its utility in:

-

5-exo-dig cyclizations: Forming furo[3,4-b]quinolines with TBAB catalysis

-

Chemoselective iodination: Using sulfonium iodate(I) salts to yield iodoalkynes

Applications in Organic Synthesis

Heterocycle Construction

The compound’s ethynyl group participates in cycloadditions and annulations:

-

Quinoline-fused systems: Reacts with 2-arylquinoline-3-carbaldehydes to form tricyclic structures via CsF/TBAB-mediated cyclization

-

Diiodovinyl derivatives: Undergoes stereospecific iodination for vinyl iodide synthesis

Table 3: Representative Reaction Outcomes

| Product Class | Yield (%) | Key Conditions |

|---|---|---|

| Furo[3,4-b]quinolines | 88–92 | TBAB, H₂O, toluene |

| Iodoethynyl derivatives | 98–99 | TMSCF₃, CsF |

Functional Group Transformations

-

Sonogashira coupling: Forms conjugated enynes for optoelectronic materials

-

Nucleophilic substitution: Methoxy group participates in demethylation or O-alkylation

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume